molecular formula C12H13NO2 B13016552 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B13016552
M. Wt: 203.24 g/mol
InChI Key: OEMWYZHCIVFVOS-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C12H13NO2 It is a benzamide derivative featuring an ethoxy group and a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific pathways, depending on its binding affinity and the nature of the target . The exact pathways and molecular targets involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both ethoxy and prop-2-yn-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethoxy-N-prop-2-ynylbenzamide

InChI

InChI=1S/C12H13NO2/c1-3-8-13-12(14)10-6-5-7-11(9-10)15-4-2/h1,5-7,9H,4,8H2,2H3,(H,13,14)

InChI Key

OEMWYZHCIVFVOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC#C

Origin of Product

United States

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